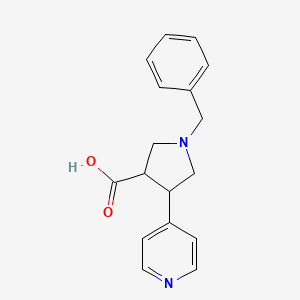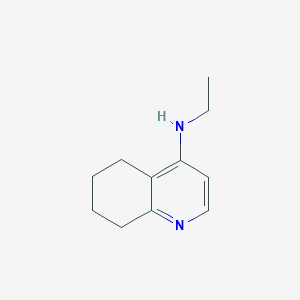
N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine: is a chemical compound characterized by the presence of a trifluorophenyl group attached to a pyrazol-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine typically begins with commercially available 3,4,5-trifluoroaniline and 4-chloropyrazole.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where the trifluorophenyl group or the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry:
- N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology:
- In biological research, this compound can be used to study the effects of trifluorophenyl and pyrazole derivatives on biological systems. It may serve as a probe or a lead compound in drug discovery.
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug development.
Industry:
- In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluorophenyl group and the pyrazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(3,4,5-Trifluorophenyl)pyrazole: Similar in structure but lacks the amine group.
3,4,5-Trifluorophenylhydrazine: Contains the trifluorophenyl group but has a different functional group.
4-Amino-3,5-difluorophenylpyrazole: Similar pyrazole structure with different fluorination pattern.
Uniqueness:
- N-(3,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the trifluorophenyl group and the amine functionality on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H6F3N3 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
N-(3,4,5-trifluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H6F3N3/c10-7-1-5(2-8(11)9(7)12)15-6-3-13-14-4-6/h1-4,15H,(H,13,14) |
InChI Key |
UATYTCYLRMRJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)NC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(2S)-2-Amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride](/img/structure/B15262696.png)
![2-chloro-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]acetamide](/img/structure/B15262703.png)


![N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B15262727.png)
![N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B15262731.png)


![Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15262745.png)




